Polar Surface Area and Hydrogen Bonding: Amino vs. Non-Amino
The 3-amino substituent produces a substantial increase in topological polar surface area (TPSA) and hydrogen-bond capacity relative to the direct deamination product, 2,4,6-tribromobenzoic acid. The target compound (CAS 6628-84-8) has a TPSA of 63.3 Ų, 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors [1]. In contrast, 2,4,6-tribromobenzoic acid (CAS 633-12-5) has a TPSA of 37.3 Ų, only 1 HBD, and 2 HBA . This represents a 70% increase in PSA, which is a critical determinant of oral bioavailability (per Veber's rules, compounds with PSA ≤ 140 Ų and ≤ 10 rotatable bonds are favored; however, lower PSA values generally correlate with greater membrane permeation) [1]. The additional HBD and HBA sites also alter solubility and crystal-packing interactions, consistent with the observed 22–25°C depression in melting point.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 63.3 Ų; HBD = 2; HBA = 3 (PubChem computed, Cactvs 3.4.8.18) |
| Comparator Or Baseline | 2,4,6-Tribromobenzoic acid (CAS 633-12-5): TPSA = 37.3 Ų; HBD = 1; HBA = 2 (PubChem/ChemSrc) |
| Quantified Difference | TPSA: +26.0 Ų (+70% increase); HBD: +1; HBA: +1 |
| Conditions | Computed properties from standardised 2D molecular representations (PubChem Cactvs engine and ChemSrc database) |
Why This Matters
A 70% higher PSA combined with an additional HBD directly impacts permeability, solubility, and protein-binding predictions — meaning researchers screening for CNS penetration, oral bioavailability, or specific ADME profiles must select the amino-substituted compound deliberately rather than defaulting to the cheaper non-amino analog.
- [1] PubChem CID 246525, 3-Amino-2,4,6-tribromobenzoic acid. Computed Properties: TPSA 63.3 Ų; HBD 2; HBA 3. https://pubchem.ncbi.nlm.nih.gov/compound/246525 View Source
